3-Bromo-1-methylnaphthalene
Description
Contextualization within Halogenated Naphthalene (B1677914) Derivatives
Halogenated naphthalenes are a class of compounds where one or more hydrogen atoms on the naphthalene ring are replaced by halogens. ontosight.ai These derivatives are significant in various fields, including materials science and pharmaceuticals, due to their altered chemical and physical properties compared to the parent naphthalene. ontosight.aigoogle.com The introduction of halogens can enhance reactivity and provide sites for further functionalization. ontosight.ai
The synthesis of halogenated naphthalenes often involves electrophilic aromatic substitution reactions, where the position of the halogen is directed by existing substituents and reaction conditions. ijrpr.com For instance, the bromination of naphthalene can yield various brominated derivatives, and controlling the reaction conditions is crucial to achieve the desired isomer. researchgate.net
Significance of Bromine and Methyl Substituents in Aromatic Systems
The properties and reactivity of 3-Bromo-1-methylnaphthalene are profoundly influenced by its two substituents: a bromine atom and a methyl group.
The Bromine Atom: As a halogen, bromine is an electron-withdrawing group through the inductive effect, yet it is also an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions. The bromine atom in this compound serves as a versatile handle for a variety of chemical transformations. It is a key site for cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental in constructing carbon-carbon bonds. nih.gov This reactivity allows for the elaboration of the naphthalene core into more complex structures.
Overview of Strategic Importance in Contemporary Chemical Research
The unique substitution pattern of this compound makes it a valuable building block in organic synthesis. Its ability to participate in a diverse range of reactions makes it a strategic intermediate for the synthesis of highly functionalized naphthalene derivatives. rsc.org These derivatives are of interest in materials science for applications such as organic electronics and in medicinal chemistry for the development of new therapeutic agents. chemimpex.com
For example, the bromo-naphthalene scaffold is a known component in the development of antagonists for the human CC chemokine receptor 8 (CCR8), highlighting its potential in drug discovery. nih.gov Furthermore, the synthesis of multisubstituted naphthalenes is a significant challenge in organic chemistry, and versatile starting materials like this compound are crucial for accessing these complex structures. rsc.org The compound's utility is further demonstrated by its role in the synthesis of other complex molecules, such as in the preparation of triazolyl naphthalenes. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXLKIYFDKKKEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=CC=CC=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595486 | |
| Record name | 3-Bromo-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112929-89-2 | |
| Record name | 3-Bromo-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Mechanistic Studies and Reactivity of 3 Bromo 1 Methylnaphthalene Analogs
Carbon-Bromine Bond Activation and Dissociation Processes
Electrochemically Induced C-Br Bond Cleavage
The electrochemical reduction of aromatic halides like 3-Bromo-1-methylnaphthalene offers a clean method for C-Br bond activation. uantwerpen.be The process generally proceeds via a stepwise dissociative electron transfer (DET) mechanism. uantwerpen.beresearchgate.net
The initial step involves a one-electron transfer from the cathode to the bromonaphthalene molecule, forming a transient radical anion. mdpi.com For bromides, this radical anion is unstable and rapidly undergoes cleavage of the C-Br bond, resulting in the formation of a naphthyl radical and a bromide anion. uantwerpen.bemdpi.com Because the resulting organic radical has a lower reduction potential than the original molecule, it is almost instantly reduced in a second electron transfer step. uantwerpen.be
The proposed stepwise mechanism is as follows:
Formation of Radical Anion: ArBr + e⁻ → [ArBr]•⁻
Bond Cleavage: [ArBr]•⁻ → Ar• + Br⁻
Further Reduction: Ar• + e⁻ → Ar⁻
Protonation: Ar⁻ + H⁺ → ArH
Quantum mechanical calculations on the analogous 1-bromo-2-methylnaphthalene (B105000) radical anion confirm that the electron transfer induces the C-Br bond cleavage. mdpi.com The organic radicals generated can subsequently react with each other to form stable dimers, such as 1,1'-binaphthalene (B165201) derivatives. mdpi.com The catalytic activity of different electrode materials significantly impacts the potential at which these reductions occur, with silver often showing high catalytic activity for the reduction of aromatic bromides. uantwerpen.beresearchgate.net
| Aromatic Bromide | Cathode Material | Peak Potential (Eₚ vs. GC) | Transfer Coefficient (α) | Notes |
|---|---|---|---|---|
| 1-Bromonaphthalene (B1665260) | Ag | -0.510 V | 0.43 | Reduction potentials are dependent on the position of the bromide on the naphthalene (B1677914) ring. uantwerpen.be |
| 2-Bromonaphthalene | Ag | -0.547 V | 0.40 | |
| 9-Bromoanthracene | Ag | -0.235 V | 0.54 | Yielded the most stable radical anion with a slower cleavage reaction. uantwerpen.be |
| Bromobenzene | Ag | -0.627 V | 0.37 | Serves as a benchmark for single-ring aromatic halides. uantwerpen.be |
Photoinduced Reaction Pathways
Photochemical methods provide an alternative route to activate the C-Br bond in bromonaphthalenes. Photolysis, typically using UV light, can induce homolytic cleavage of the C-Br bond, generating a naphthyl radical and a bromine radical. researchgate.net The reaction pathways and resulting products are often dependent on the solvent, which can act as a hydrogen atom donor, leading to hydrodehalogenation (reduction) products. researchgate.net
More sophisticated applications involve photoinduced, copper-mediated cross-coupling reactions. rsc.org In these systems, light can be used to accomplish coupling of nucleophiles with aryl halides under mild conditions (e.g., -40 to 30 °C). rsc.org Mechanistic studies suggest that these transformations can proceed through a single-electron transfer (SET) from a photoexcited copper complex to the aryl halide. kaust.edu.sa This process generates an aryl radical, which then engages in the cross-coupling cycle. A key finding is that the reactivity in these photoinduced reactions does not always correlate with the C-X bond strength; for instance, an aryl chloride can be more reactive than an aryl bromide under certain photocatalytic conditions, which contrasts with typical thermal reactions. rsc.orgkaust.edu.sa This highlights a distinct mechanistic pathway enabled by photochemical energy.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis is arguably the most powerful tool for the functionalization of this compound and its analogs. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Methodologies (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for constructing biaryl compounds. researchgate.net The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a prominent example. wikipedia.orglibretexts.org
The catalytic cycle is generally understood to involve three main steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the bromonaphthalene, cleaving the C-Br bond and forming an arylpalladium(II) complex. libretexts.org
Transmetalation: The organoboron reagent (e.g., a boronic acid), activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide. wikipedia.orgresearchgate.net
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org
The choice of ligands, base, and solvent is critical for reaction efficiency, particularly when dealing with sterically hindered substrates like analogs of this compound. nih.govwhiterose.ac.uk For example, in the synthesis of tetra-ortho-substituted biaryls via the coupling of 1-bromo-2-methylnaphthalene and (2-methylnaphthalen-1-yl)boronic acid, specific phosphine-based ligands and bases like K₃PO₄ are required to achieve good yields. nih.gov Heterogeneous catalysts, such as palladium complexes supported on fibers, have also been developed to facilitate catalyst recovery and reuse, making the process more applicable for industrial synthesis. researchgate.net
| Bromonaphthalene Substrate | Boronic Acid Partner | Pd Catalyst / Ligand | Base / Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1-Bromo-2-methylnaphthalene | (2-Methylnaphthalen-1-yl)boronic acid | Pd₂(dba)₃ / C2-i-Pr-BIDIME | K₃PO₄ / Toluene | 62% | nih.gov |
| 1-Bromonaphthalene | Phenylboronic acid | Fibre-Pd(II) complex | K₂CO₃ / H₂O-Ethanol | 98% | researchgate.net |
| 1-Bromonaphthalene | 4-Methylphenylboronic acid | Fibre-Pd(II) complex | K₂CO₃ / H₂O-Ethanol | 98% | researchgate.net |
| 2-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ | t-BuOK / Toluene | 54% | researchgate.net |
| 1-Bromonaphthalene | Potassium aryltrifluoroborates | Pd(OAc)₂ | K₂CO₃ / Toluene-Water | High Yields | sigmaaldrich.com |
Other Metal-Mediated Transformations
While palladium is dominant, other transition metals like nickel and copper offer complementary and sometimes superior reactivity for specific transformations of bromonaphthalenes.
Nickel-Catalyzed Reactions
Nickel catalysts are an attractive, earth-abundant alternative to palladium. rug.nl They are effective in cross-coupling reactions with a wide range of organometallic reagents, including organomagnesium (Grignard) and organolithium compounds, which can be challenging partners in palladium catalysis. rug.nlgoogle.com Nickel-catalyzed reactions often proceed rapidly under mild conditions. rug.nl For instance, nickel-NHC (N-heterocyclic carbene) complexes can effectively couple various (hetero)aryllithium reagents with aryl bromides. rug.nl Nickel has also been shown to catalyze the reductive cross-coupling of aryl bromides with alkyl halides. acs.org
Copper-Catalyzed Reactions
Copper-catalyzed reactions are particularly valuable for forming carbon-heteroatom bonds, such as C-O, C-S, and C-N bonds (e.g., Ullmann condensation), as well as C-P bonds. tue.nlsci-hub.senih.gov The mechanism of copper-catalyzed nucleophilic substitution on aryl bromides is proposed to involve an intimate electron transfer within a cuprate-like intermediate. tue.nl The reaction is often first-order in both the aryl bromide and the catalyst, with the nucleophile concentration being less critical. tue.nl The development of specific ligands, such as oxalohydrazides, has enabled copper-catalyzed C-O coupling reactions to proceed with high turnover numbers, even at low catalyst loadings. nih.gov
| Metal Catalyst | Substrate | Coupling Partner | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| Nickel (NHC complex) | 4-Bromoanisole | Phenyllithium | C-C Coupling | 85% | rug.nl |
| Nickel | 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Cyclohexyl iodide | Reductive C-C Coupling | 68% | acs.org |
| Copper (CuI) | 1-Bromonaphthalene | Phenol | C-O Coupling (Ullmann) | 71% (0.25 mol% Cu) | nih.gov |
| Copper (CuI / DMCyDA) | 1-Bromonaphthalene | Diphenylphosphine oxide | C-P Coupling | 34% | sci-hub.se |
| Copper (CuBr) | 1-Bromonaphthalene | Sodium methoxide | C-O Coupling (Methoxylation) | >95% substitution | tue.nl |
Nucleophilic Substitution Reactions on Brominated Naphthalene Systems
Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging due to the high energy required to break the C-Br bond and the electron-rich nature of the naphthalene ring system. However, such reactions can be facilitated under specific conditions.
Studies on the kinetics of displacement reactions of bromonaphthalenes with nucleophiles like piperidine (B6355638) have provided insight into their reactivity. acs.org The use of high pressure can significantly accelerate these reactions. acs.org Another effective strategy is the use of ionic liquids as the reaction medium. For example, nucleophilic substitution reactions of 2-(3-bromopropyl)naphthalene (B3016723) with various potassium salts (halides, acetate, cyanide) proceed in high yields in the presence of 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]). nih.gov The ionic liquid enhances the reactivity of the nucleophiles, leading to rapid and efficient substitution. nih.gov As mentioned previously, copper catalysis is also a key method to promote nucleophilic substitution on bromonaphthalenes, particularly with oxygen nucleophiles like alkoxides. tue.nl
Radical and Diradical Reaction Dynamics
The dynamics of these reactions are governed by the SRN1 mechanism, a chain process involving radical and radical anion intermediates. arkat-usa.org
The key steps in the reaction of an aryl halide (ArX) like 1-bromonaphthalene with a nucleophile (Nu⁻) are:
Initiation: Photoinduced electron transfer from the nucleophile (or another initiator) to the aryl halide creates a radical anion (ArX)•⁻. This species rapidly fragments to produce an aryl radical (Ar•) and a halide anion (X⁻). arkat-usa.orgacs.org
Propagation:
The aryl radical (Ar•), in this case, the 1-naphthyl radical, couples with the sulfur-centered nucleophile (Nu⁻) to form a new radical anion, (ArNu)•⁻. researchgate.netacs.org
This radical anion transfers its electron to another molecule of the starting aryl halide (ArX), regenerating the aryl radical (Ar•) and forming the substitution product anion (ArNu⁻). This continues the chain reaction. arkat-usa.org
Termination: The radical chain is terminated by various processes, such as radical coupling or reaction with scavengers. acs.org
The presence of naphthalene as a significant by-product is attributed to the 1-naphthyl radical abstracting a hydrogen atom from the solvent, a competing reaction pathway. researchgate.net The entire process, from the generation of the 1-naphthyl radical to its subsequent coupling with the nucleophile and the electron transfer step, illustrates a complex interplay of radical dynamics. acs.org
Hydrogenation and Reductive Transformations of Methylnaphthalenes
The hydrogenation of methylnaphthalenes is a critical transformation, particularly for producing high-density fuels. Research has focused on achieving selective hydrogenation of one of the aromatic rings. For example, the hydrogenation of 2-methylnaphthalene (B46627) has been studied using heterostructured Ni-NiO-based catalysts. researchgate.net
These studies aim to optimize reaction conditions to maximize the yield of desired products, such as methyl-tetralins (tetrahydromethylnaphthalenes). In one study, a NiO/Al₂O₃ catalyst was used for the hydrogenation of 2-methylnaphthalene to produce 6-methyl-1,2,3,4-tetrahydronaphthalene (B155827) (6-MT). researchgate.net The process demonstrates the ability to control the reduction of the polynuclear aromatic system. researchgate.net Kinetic analysis of such reactions helps in understanding the reaction pathways and optimizing catalyst performance. researchgate.net
| Substrate | Catalyst | Conditions | Conversion | Product (Yield) | Citation |
| 2-Methylnaphthalene | NiO/Al₂O₃-370R | 340°C, 4 MPa H₂, 8 h | 90.8% | 6-Methyl-1,2,3,4-tetrahydronaphthalene (59.7%) | researchgate.net |
Computational and Theoretical Chemistry of Substituted Bromonaphthalenes
Density Functional Theory (DFT) Applications in Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the geometric and electronic properties of molecules. By calculating the electron density, DFT methods can accurately determine molecular structures, bond lengths, and bond angles, which are fundamental to understanding a molecule's reactivity. For substituted naphthalenes, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G* or 6-311++G(d,p)), are employed to optimize molecular geometries and predict their stability. nih.govresearchgate.netopenscienceonline.com
The reactivity of molecules like 3-Bromo-1-methylnaphthalene can be rationalized through DFT-calculated descriptors. rasayanjournal.co.in These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov Other descriptors such as chemical potential, hardness, and electrophilicity index, derived from DFT calculations, provide quantitative measures of a molecule's susceptibility to chemical reactions. rasayanjournal.co.in For instance, the presence of substituents like bromine and a methyl group on the naphthalene (B1677914) core influences the electronic structure and, consequently, the reactivity patterns of the molecule. nih.gov The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group can be analyzed to predict sites for electrophilic or nucleophilic attack. nih.gov
Table 1: Examples of DFT-Calculated Reactivity Descriptors
| Descriptor | Definition | Significance in Reactivity Prediction |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A small gap suggests high polarizability and reactivity. nih.gov |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from an equilibrium system. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ² / 2η | Quantifies the global electrophilic nature of a molecule. |
Quantum Mechanical Investigations of Reaction Mechanisms
Quantum mechanics (QM) offers a detailed, atomistic view of chemical reaction pathways, allowing for the characterization of reactants, transition states, and products. These computational investigations are invaluable for elucidating complex reaction mechanisms that are experimentally challenging to observe. For substituted bromonaphthalenes, QM methods, particularly DFT, are used to model reactions such as electrophilic substitution, nucleophilic substitution, and bond dissociation. mdpi.comacs.org
A notable application is the study of the electroreductive cleavage of the carbon-bromine (C-Br) bond. Theoretical modeling of the dissociative electroreduction in 1-bromo-2-methylnaphthalene (B105000), a compound structurally related to this compound, demonstrated a stepwise mechanism. mdpi.com The process involves an initial one-electron reduction to form a transient radical anion, followed by the cleavage of the C-Br bond to yield a bromide anion and an organic radical. mdpi.com Such studies calculate the potential energy surfaces (PES) for the reaction steps, identifying the transition states and determining the activation barriers, which reveals the kinetic feasibility of the proposed mechanism. mdpi.com These theoretical approaches can be directly applied to predict the behavior of this compound in similar chemical transformations.
Simulation of Spectroscopic Properties for Structural Elucidation (e.g., Vibrational Frequencies)
Computational methods are widely used to simulate spectroscopic data, which serves as a powerful tool for structural elucidation when compared with experimental results. For substituted bromonaphthalenes, DFT calculations can predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. nih.govniscpr.res.in
The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. niscpr.res.in These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.govniscpr.res.in For example, studies on 1-bromonaphthalene (B1665260) and various dimethylnaphthalenes have successfully used DFT (B3LYP/6-311++G(d,p)) to calculate vibrational frequencies and perform complete vibrational assignments based on the total energy distribution (TED). nih.govopenscienceonline.com This allows each vibrational mode to be associated with specific molecular motions, such as C-H stretching, C-C ring vibrations, or C-Br stretching. Such simulations are crucial for confirming the structure of newly synthesized compounds like this compound and for interpreting their experimental spectra. niscpr.res.in
Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for 1-Bromonaphthalene (cm⁻¹) This table illustrates the accuracy of DFT in predicting vibrational spectra for a closely related compound.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) B3LYP/6-311++G(d,p) (cm⁻¹) |
|---|---|---|---|
| C-H Stretch | 3058 | 3054 | 3050 |
| C=C Stretch | 1585 | 1570 | 1580 |
| C-H in-plane bend | 1246 | 1246 | 1245 |
| Ring Breathing | 775 | 777 | 776 |
| C-Br Stretch | 583 | 584 | 585 |
Data adapted from a study on 1-bromonaphthalene. nih.gov
Electronic Structure Analysis and Orbital Interactions
The electronic structure of a molecule dictates its physical and chemical properties. Theoretical chemistry provides deep insights into the arrangement of electrons and the nature of chemical bonds through methods like Natural Bond Orbital (NBO) analysis and Atoms-In-Molecules (AIM) theory. scispace.com For this compound, analyzing the electronic structure reveals how the substituents perturb the π-system of the naphthalene core.
Kinetic and Thermodynamic Modeling of Chemical Transformations
Computational modeling is essential for understanding the kinetics and thermodynamics of chemical reactions, providing data that complements experimental studies. By calculating the energies of reactants, products, and transition states, it is possible to determine key thermodynamic quantities like reaction enthalpies (ΔH) and Gibbs free energies (ΔG), as well as kinetic parameters like activation energies (Ea). nih.gov
For reactions involving substituted bromonaphthalenes, such as oxidation or substitution, kinetic modeling can predict reaction rates and equilibrium constants. researchgate.netresearchgate.net For example, theoretical investigations into the atmospheric oxidation of naphthalene by hydroxyl radicals have detailed the reaction pathways, including initial OH addition and subsequent reactions, calculating the rate constants for each step. researchgate.net These models can assess the relative importance of different reaction channels. A study on the peroxy-acid treatment of various substituted naphthalenes used DFT to calculate molecular properties that were then correlated with experimentally determined reaction rate constants, demonstrating the predictive power of these models. researchgate.net Similar kinetic and thermodynamic models can be constructed for this compound to predict its stability and reactivity in various chemical environments. nih.gov
Future Directions and Emerging Research Frontiers
Development of Novel Catalytic Systems for Enhanced Functionalization
The bromo-substituent on the naphthalene (B1677914) scaffold, as seen in 3-Bromo-1-methylnaphthalene, serves as a versatile chemical handle for a variety of cross-coupling reactions. The development of more efficient and selective catalytic systems is a primary focus of ongoing research. Palladium-catalyzed reactions have been instrumental in creating diverse libraries of naphthalene derivatives from bromo-naphthalene precursors. nih.govresearchgate.net These reactions are crucial for expanding the structure-activity relationship studies of naphthalene-based compounds. nih.govresearchgate.net
Beyond palladium, researchers are exploring other transition metals. Two-coordinate nickel(II) bis(amido) complexes, for instance, have proven to be competent catalysts for the cross-coupling of aryl halides with Grignard reagents. nih.gov Furthermore, ruthenium catalysts have been employed for the regioselective C-H functionalization at the C5 position of certain naphthalene-substituted phosphines, demonstrating the potential for site-selective modifications on the naphthalene core. researchgate.net The reductive cross-coupling of 3-bromo-2,1-borazaronaphthalenes—isosteres of naphthalene derivatives—with alkyl iodides further highlights the adaptability of these catalytic methods. acs.org This ongoing search for new catalysts aims to improve yields, expand substrate scope, and enable previously challenging chemical transformations. researchgate.net
Table 1: Examples of Catalytic Systems for Naphthalene Functionalization
| Catalyst Type | Reaction Type | Substrate Example | Key Finding | Reference |
|---|---|---|---|---|
| Palladium-based | Cross-coupling | Bromo-naphthalene sulfonamide | Enables creation of a diverse library for screening as CCR8 antagonists. | nih.gov |
| Nickel(II) bis(amido) complex | Cross-coupling | 1-Iodonaphthalene | Effective for coupling aryl halides with Grignard reagents at ambient temperature. | nih.gov |
| Ruthenium-based | C-H Functionalization (δ-Activation) | Naphthalene-substituted phosphines | Achieves remote C5-selective functionalization of the naphthalene ring. | researchgate.net |
| Nickel-catalyzed | Reductive Cross-Coupling | 3-bromo-2,1-borazaronaphthalene | Allows for the direct alkylation of azaborine cores, isosteres of naphthalenes. | acs.org |
Exploration of Bio-inspired Synthetic Routes to Naphthalene Derivatives
Nature provides a vast blueprint for the design of complex and functional molecules. Researchers are increasingly turning to bio-inspired strategies for the synthesis of novel naphthalene derivatives. One prominent approach is bioisosteric modification, where a naphthalene ring is used to replace another cyclic system to modulate biological activity. scielo.br For example, naphthalene-based analogues of melatonin (B1676174) have been synthesized to explore new antioxidant and cytotoxic agents. scielo.br This strategy leverages the naphthalene scaffold's unique electronic and steric properties to create molecules with potentially improved pharmacokinetics. mdpi.com
Another avenue involves combining established synthetic methods with bio-inspired approaches to construct complex natural product-like molecules from naphthalene precursors. wixsite.com The use of bio-inspired catalysts, such as N-Heterocyclic Carbenes (NHCs), for reactions like the Stetter reaction under environmentally benign aqueous conditions, represents a move towards greener chemistry. rsc.org Such methods mimic enzymatic processes and offer new pathways for C-C bond formation on functionalized scaffolds. rsc.org The synthesis of bioinspired imidazolidinedione derivatives, where a naphthalene moiety was incorporated to modify a lead compound, further illustrates the value of this design principle in medicinal chemistry. nih.gov
Advanced In-Situ Spectroscopic Characterization during Reaction Pathways
A deep understanding of reaction mechanisms is critical for optimizing synthetic protocols, improving safety, and ensuring scalability. Advanced in-situ spectroscopic techniques are becoming indispensable tools for monitoring chemical transformations in real-time. For reactions involving bromo-aromatic compounds like this compound, such as the formation of Grignard reagents, in-situ Fourier-transform infrared (FTIR) spectroscopy is particularly valuable. mt.com This technique allows for the continuous monitoring of the organic halide concentration and the formation of the organomagnesium product. mt.comhzdr.de By observing the precise point of reaction initiation, chemists can control the addition of reagents and manage the accumulation of unreacted starting material, which is crucial for preventing dangerous exothermic events. mt.comhzdr.de
Beyond FTIR, other methods are being adapted for real-time analysis. Theoretical studies suggest that UV-Vis spectroscopy could be used to characterize the species produced during the electrochemical reduction of bromonaphthalene derivatives. mdpi.com For solid-state or mechanochemical reactions, techniques like in-situ high-energy synchrotron X-ray powder diffraction and Raman spectroscopy are powerful tools for following the formation of products and intermediates directly within the reaction vessel. mdpi.com The application of these advanced analytical methods provides unprecedented insight into reaction kinetics and pathways, moving beyond simple endpoint analysis to a comprehensive, dynamic understanding of the chemical process.
Integration with Machine Learning and AI for Reaction Optimization and Discovery
The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how reactions are designed and optimized. nso-journal.org Machine learning (ML) algorithms can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and even discover new synthetic routes. mdpi.com For naphthalene derivatives, ML algorithms have been developed to predict reaction yields and synthetic conditions for perfluoro-iodinated naphthalenes with high accuracy. chemrxiv.org This approach can significantly reduce the number of experiments required, accelerating the discovery process. chemrxiv.org
Table 2: Applications of AI/ML in Naphthalene Derivative Synthesis
| AI/ML Application | Specific Task | Naphthalene Context | Key Benefit | Reference |
|---|---|---|---|---|
| Reaction Prediction | Predicting yields and synthetic conditions | Perfluoro-iodinated naphthalene derivatives | Complements heuristic decision-making and optimizes synthesis in an extrapolative manner. | chemrxiv.org |
| Virtual Screening | Evaluating libraries for biological activity | Triazole–naphthalene derivatives for tau-binding | Establishes a reproducible and interpretable ML framework for targeted inhibitor design. | chemrxiv.org |
| Flow Chemistry Optimization | Optimizing yield and cost | Photoredox amine synthesis | Identifies the most important parameters for achieving high yield and productivity. | acs.org |
| Catalyst Discovery | Screening new catalysts for target reactions | General organic synthesis | Assists chemists in efficiently screening catalysts, accelerating method development. | mdpi.com |
Applications in Supramolecular Chemistry and Self-Assembly of Naphthalene-Based Structures
Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. nottingham.ac.uknih.gov The planar and electron-rich nature of the naphthalene core makes it an ideal building block, or "tecton," for the spontaneous self-assembly of functional materials. The ability of this compound to be functionalized allows for the precise tuning of these intermolecular interactions.
Naphthalene derivatives have been successfully incorporated into molecules that self-assemble into a variety of nanostructures. For example, acylhydrazone-functionalized naphthalenes can form stable supramolecular gels. rsc.org Similarly, naphthalene diimides (NDIs) are well-known for their tendency to self-assemble into ordered aggregates like nanofibers, nanobelts, and nanotubes, driven by π-π interactions. acs.orgresearchgate.net The mechanism often involves the removal of charge or a change in pH, which triggers the association of molecules into fibrous structures. nih.gov These self-assembled materials have potential applications in sensing, electronics, and biomaterials. The strategic functionalization of the naphthalene unit is key to controlling the geometry and properties of the final supramolecular architecture. rsc.orgnih.gov
Q & A
Basic Research Questions
Q. What experimental parameters are critical for assessing systemic toxicity of 3-bromo-1-methylnaphthalene in animal models?
- Methodology : Follow ATSDR guidelines for multi-route exposure (inhalation, oral, dermal) using laboratory mammals (e.g., rodents). Monitor systemic outcomes such as hepatic, renal, and hematological effects. Include control groups and ensure dose randomization to minimize bias. Studies should adhere to inclusion criteria outlined in Table B-1 (e.g., respiratory, cardiovascular, and hepatic endpoints) .
- Quality Control : Use risk-of-bias (ROB) questionnaires (Table C-7) to evaluate randomization and allocation concealment in animal studies .
Q. How can environmental monitoring data for this compound be reliably collected?
- Methodology : Conduct air, water, and soil sampling in industrial and residential areas. Prioritize high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) for quantification. Augment with biomonitoring in occupational populations to assess bioaccumulation .
- Data Gaps : Current datasets lack long-term degradation studies; prioritize partitioning behavior (e.g., log Kow) and transformation products in sediment .
Q. What are the standard protocols for detecting this compound in biological samples?
- Methodology : Use GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic dilution for precision. Validate methods using spiked matrices (e.g., blood, urine) to account for matrix effects. Reference NIST Standard Reference Data for calibration .
Advanced Research Questions
Q. How can conflicting data on this compound’s genotoxicity be resolved?
- Methodology : Combine in vitro (e.g., Ames test, comet assay) and in vivo (micronucleus test) approaches. Include metabolic activation systems (e.g., S9 liver fractions) to simulate bioactivation. Analyze DNA adducts via ³²P-postlabeling and correlate with gene expression profiling (e.g., CYP450 isoforms) .
- Data Integration : Cross-reference results with epidemiological studies using ATSDR’s framework for hazard identification .
Q. What strategies address gaps in understanding this compound’s metabolic pathways?
- Methodology : Use stable isotope tracers (e.g., ¹³C-labeled compound) to track metabolites in urine and bile. Employ high-resolution mass spectrometry (HRMS) to identify phase I (oxidation) and phase II (glucuronidation) products. Compare rodent and human liver microsomes to assess interspecies variability .
- Challenges : Prioritize studies on reactive intermediates (e.g., epoxides) linked to cytotoxicity .
Q. How can mechanistic studies elucidate this compound’s role in oxidative stress?
- Methodology : Measure biomarkers like glutathione (GSH) depletion, malondialdehyde (MDA), and 8-hydroxy-2’-deoxyguanosine (8-OHdG) in exposed tissues. Use knockout rodent models (e.g., Nrf2-deficient mice) to assess antioxidant response pathways. Pair with transcriptomic analysis (RNA-seq) of oxidative stress-related genes .
Data Analysis and Interpretation
Q. How should researchers reconcile discrepancies in toxicity data across studies?
- Methodology : Conduct systematic reviews with predefined inclusion/exclusion criteria (Table B-1) . Apply meta-analysis tools (e.g., RevMan) to pool data, stratifying by study quality (ROB scores from Table C-6/C-7) . Highlight confounders like exposure duration or solvent carriers .
Q. What computational models predict this compound’s environmental fate?
- Methodology : Use fugacity models (e.g., EQC) to simulate partitioning into air, water, and soil. Input physicochemical properties (e.g., vapor pressure, solubility) from PubChem or NIST . Validate predictions with field monitoring data from TRI Explorer or EPA databases .
Research Prioritization
Q. Which data gaps are most critical for refining this compound’s risk assessment?
- Identified Needs :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
